2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS4077 is a compound known for its role as a degrader of anaplastic lymphoma kinase (ALK) proteins. It is a PROTAC (proteolysis-targeting chimera) that utilizes the Cereblon ligand to target and degrade ALK proteins, which are implicated in various cancers, particularly anaplastic large cell lymphoma and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS4077 involves multiple steps, starting with the preparation of the Cereblon ligand, followed by its conjugation with a linker and an ALK-binding moiety. The reaction conditions typically involve:
Preparation of Cereblon Ligand: This step involves the synthesis of a thalidomide derivative, which serves as the Cereblon ligand.
Linker Attachment: A bifunctional linker is attached to the Cereblon ligand through amide bond formation.
ALK-Binding Moiety Attachment: The final step involves the conjugation of the ALK-binding moiety to the linker, forming the complete PROTAC molecule.
Industrial Production Methods
Industrial production of MS4077 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch Synthesis: Large-scale batch reactors are used to carry out the multi-step synthesis.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Quality Control: Rigorous quality control measures, including HPLC and NMR, are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MS4077 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thalidomide moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can take place at various positions on the linker and ALK-binding moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified linker or ALK-binding moieties.
Scientific Research Applications
MS4077 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study protein degradation mechanisms and to develop new PROTACs.
Biology: MS4077 is employed in cellular studies to investigate the role of ALK proteins in cancer cell proliferation and survival.
Medicine: The compound is being explored for its therapeutic potential in treating cancers that involve ALK mutations.
Industry: MS4077 serves as a prototype for developing industrial-scale production methods for PROTACs.
Mechanism of Action
MS4077 exerts its effects by binding to ALK proteins and recruiting them to the Cereblon E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of ALK proteins. The degradation of ALK proteins disrupts downstream signaling pathways, such as the STAT3 pathway, which are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
MS4078: Another PROTAC targeting ALK proteins with similar binding affinity.
PROTAC CDK9 Degrader-8: Targets cyclin-dependent kinase 9 (CDK9) for degradation.
PROTAC GDI2 Degrader-1: Targets GDP dissociation inhibitor 2 (GDI2) for degradation.
Uniqueness of MS4077
MS4077 is unique due to its high specificity and binding affinity for ALK proteins (Kd of 37 nM). It effectively degrades ALK fusion proteins in cancer cells, making it a potent tool for studying ALK-related cancers and developing targeted therapies .
Properties
IUPAC Name |
2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72ClN9O13S/c1-35(2)78-46-32-40(37(5)31-44(46)61-55-59-33-41(56)51(63-55)60-42-10-6-7-12-47(42)79(71,72)36(3)4)38-15-19-64(20-16-38)34-49(67)58-18-22-74-24-26-76-28-30-77-29-27-75-25-23-73-21-17-57-43-11-8-9-39-50(43)54(70)65(53(39)69)45-13-14-48(66)62-52(45)68/h6-12,31-33,35-36,38,45,57H,13-30,34H2,1-5H3,(H,58,67)(H,62,66,68)(H2,59,60,61,63) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJQNCZEPLNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCOCCOCCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72ClN9O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.